Lipophilicity Differentiation: Thr-Ala is More Polar than its Sequence Isomer Ala-Thr
The sequence inversion between Thr-Ala and Ala-Thr results in a quantifiable difference in predicted lipophilicity. The calculated LogP for Thr-Ala is -1.46 [1], whereas for its sequence isomer Ala-Thr, the predicted LogP is -1.15 . This difference indicates that Thr-Ala is the more polar of the two dipeptides, which directly impacts its behavior in reversed-phase chromatographic separations and its solubility profile.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = -1.46 |
| Comparator Or Baseline | Ala-Thr (ACD/LogP = -1.15) |
| Quantified Difference | Thr-Ala is more hydrophilic (ΔLogP = -0.31) |
| Conditions | Calculated values using ACD/Labs Percepta Platform |
Why This Matters
This quantifiable polarity difference confirms that Thr-Ala and Ala-Thr are distinct chemical entities requiring separate method development and cannot be assumed to behave identically in analytical or preparative separations.
- [1] ChemSpider: CSID:5374144. Thr-Ala. Predicted data generated using the ACD/Labs Percepta Platform - PhysChem Module, version: 14.00. View Source
